Superior Rat Intestinal Sucrase and Maltase Inhibition Relative to Salacinol and Acarbose
Kotalanol exhibits more potent inhibition of rat intestinal sucrase and maltase compared to its close structural analog salacinol and the clinical drug acarbose [1]. While kotalanol is a highly potent inhibitor, its activity against maltase is particularly notable.
| Evidence Dimension | IC50 against rat intestinal enzymes |
|---|---|
| Target Compound Data | Sucrase: 0.43 μM; Maltase: 2.0 μM; Isomaltase: 1.8 μM |
| Comparator Or Baseline | Salacinol: Sucrase 1.3 μM, Maltase 6.0 μM; Acarbose: Sucrase 1.5 μM, Maltase 1.7 μM |
| Quantified Difference | Kotalanol inhibits sucrase 3.0-fold more potently than salacinol and 3.5-fold more potently than acarbose. For maltase, kotalanol is 3.0-fold more potent than salacinol but comparable to acarbose. |
| Conditions | Rat small intestinal brush border membrane vesicles in 0.1 M maleate buffer (pH 6.0), 37°C. |
Why This Matters
Researchers requiring a potent, natural sucrase inhibitor for rodent models should select kotalanol over salacinol for its 3-fold higher potency, which may reduce the required experimental concentration.
- [1] Morikawa, T.; Ninomiya, K.; et al. A review of antidiabetic active thiosugar sulfoniums, salacinol and neokotalanol, from plants of the genus Salacia. *J. Nat. Med.* **2021**, *75*, 449–466 (Table 1). View Source
